1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine
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Overview
Description
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine is a complex organic compound that features a thiadiazole ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine typically involves the reaction of a thiadiazole derivative with a piperazine derivative. One common method involves the use of phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine involves its interaction with molecular targets such as enzymes and proteins. The thiadiazole ring can bind to active sites on enzymes, inhibiting their activity and disrupting cellular processes. This compound can also interact with DNA, preventing replication and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Piperazine Derivatives: These compounds share the piperazine moiety and are used in various medicinal applications.
Uniqueness
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine is unique due to the combination of the thiadiazole ring and the piperazine moiety, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-[4-(3-methylphenyl)piperazin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-13-4-3-5-14(12-13)19-7-9-20(10-8-19)16-17-15(18-22-16)6-11-21-2/h3-5,12H,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFLBHTYUDFDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NS3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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